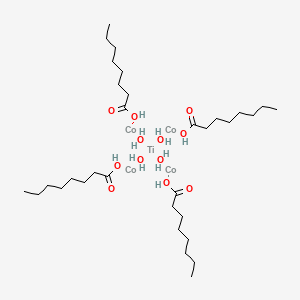
Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium: is a complex organometallic compound with the molecular formula C32H72Co4O12Ti . This compound features cobalt and titanium atoms coordinated with octanoate ligands and oxo bridges, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt octanoate with a titanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves:
Mixing cobalt octanoate and titanium isopropoxide: in a suitable solvent.
Heating the mixture: to facilitate the formation of the desired complex.
Purification: of the product through crystallization or other separation techniques.
Industrial Production Methods
While specific industrial production methods for Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and titanium(IV) species, while reduction may produce cobalt(II) and titanium(III) species.
Aplicaciones Científicas De Investigación
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is studied for its potential in developing new materials with unique properties.
Biological Studies: Research is conducted to explore its interactions with biological molecules and potential medicinal applications.
Industrial Applications: It is investigated for use in coatings, pigments, and other industrial products.
Mecanismo De Acción
The mechanism by which Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium exerts its effects involves the coordination of cobalt and titanium centers with ligands. The oxo bridges facilitate electron transfer between the metal centers, enabling various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxozirconium
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxovanadium
Uniqueness
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium is unique due to its specific combination of cobalt and titanium centers, which imparts distinct catalytic and redox properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
84176-59-0 |
|---|---|
Fórmula molecular |
C32H72Co4O12Ti |
Peso molecular |
932.5 g/mol |
Nombre IUPAC |
cobalt;octanoic acid;titanium;tetrahydrate |
InChI |
InChI=1S/4C8H16O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8(9)10;;;;;;;;;/h4*2-7H2,1H3,(H,9,10);;;;;4*1H2; |
Clave InChI |
FMXFTTQGFITYLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)












